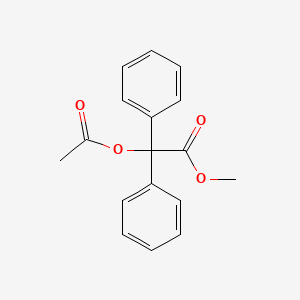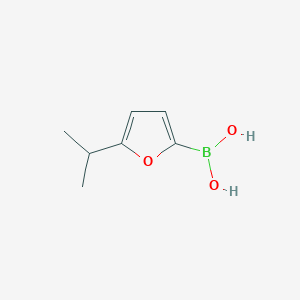
(5-Isopropylfuran-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Isopropylfuran-2-yl)boronic acid is an organoboron compound that features a furan ring substituted with an isopropyl group at the 5-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Isopropylfuran-2-yl)boronic acid typically involves the borylation of the corresponding furan derivative. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to handle large quantities of reagents and products efficiently. These methods often employ similar reaction conditions to those used in laboratory synthesis but are optimized for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: (5-Isopropylfuran-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for various substitution reactions.
Major Products:
Biaryl Compounds: From Suzuki–Miyaura coupling.
Alcohols or Phenols: From oxidation reactions.
Substituted Furans: From substitution reactions.
Scientific Research Applications
(5-Isopropylfuran-2-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism by which (5-Isopropylfuran-2-yl)boronic acid exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process involves the formation of a palladium-boron intermediate, which is crucial for the reaction’s success.
Comparison with Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
(5-Methylfuran-2-yl)boronic Acid: Similar structure but with a methyl group instead of an isopropyl group.
(5-Ethylfuran-2-yl)boronic Acid: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness: (5-Isopropylfuran-2-yl)boronic acid is unique due to the presence of the isopropyl group, which can influence the compound’s reactivity and steric properties. This can lead to different reaction outcomes and selectivities compared to other boronic acids .
Properties
Molecular Formula |
C7H11BO3 |
|---|---|
Molecular Weight |
153.97 g/mol |
IUPAC Name |
(5-propan-2-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C7H11BO3/c1-5(2)6-3-4-7(11-6)8(9)10/h3-5,9-10H,1-2H3 |
InChI Key |
UPAFTGFKKGATIG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(O1)C(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


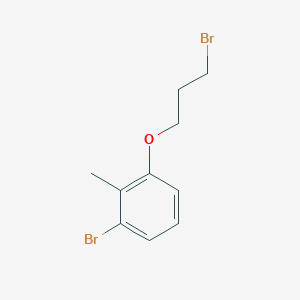
![3-Amino-6-fluorothieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13988214.png)

![3-Methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B13988229.png)
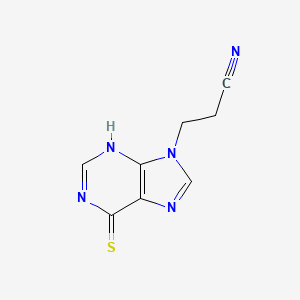

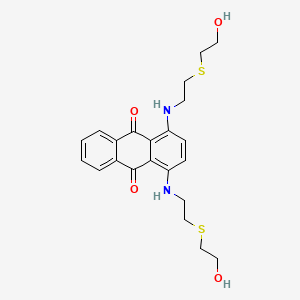
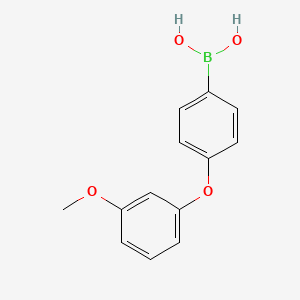
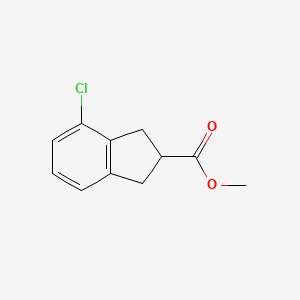
![4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B13988301.png)
![4-[(Cyclopentyloxy)methyl]benzenemethanamine](/img/structure/B13988304.png)


